N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 6-fluoro-4-oxoquinoline scaffold substituted with a 3,4-dimethylbenzoyl group. The fluorine atom at position 6 of the quinoline ring may enhance metabolic stability and binding affinity, while the dimethylbenzoyl group could influence lipophilicity and target engagement .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O5/c1-16-3-4-18(11-17(16)2)27(33)22-14-31(23-7-5-19(29)12-21(23)28(22)34)15-26(32)30-20-6-8-24-25(13-20)36-10-9-35-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRTVZMRGCSTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a quinoline derivative. Its molecular formula is , with a molecular weight of approximately 440.5 g/mol. The presence of multiple functional groups suggests a potential for diverse biological interactions.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds related to the benzodioxin structure. For instance, derivatives containing the 1,4-benzodioxane ring system have shown significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These studies utilized the two-fold serial dilution technique to assess the minimum inhibitory concentrations (MICs) of these compounds compared to standard antibiotics like norfloxacin and chloramphenicol .
| Bacterial Strain | Compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Bacillus subtilis | 4 | 8 |
Antifungal Activity
In addition to antibacterial effects, compounds related to N-(2,3-dihydro-1,4-benzodioxin) have also been tested for antifungal activity against pathogens such as Aspergillus niger, Aspergillus flavus, and Candida albicans. Some derivatives displayed comparable or superior antifungal efficacy when benchmarked against fluconazole .
| Fungal Strain | Compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Aspergillus niger | 16 | 32 |
| Aspergillus flavus | 8 | 16 |
| Candida albicans | 32 | 64 |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interference with bacterial cell wall synthesis or disruption of fungal cell membrane integrity. The structural features of the compound suggest potential interactions with critical enzymes or receptors in microbial cells.
Case Studies
Research has documented several case studies where derivatives of N-(2,3-dihydro-1,4-benzodioxin) were synthesized and evaluated for their biological activities. For example, a study synthesized various thiazolidinone derivatives incorporating the benzodioxane structure, revealing promising results in both antibacterial and antifungal tests .
Comparison with Similar Compounds
Compound A : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Key Differences :
- 6-ethoxy vs. 6-fluoro substituent.
- 4-ethylbenzoyl vs. 3,4-dimethylbenzoyl group.
- Implications :
Compound B : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- Key Differences: Replacement of the quinoline core with a dihydroisoquinoline scaffold. Phenylmethyl substitution instead of benzoyl.
Modifications in the Acetamide Linker
Compound C : 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide
- Key Differences: Sulfonamide group replaces the quinoline-acetamide structure. 3,5-Dimethylphenyl substituent on the acetamide nitrogen.
- Implications: Sulfonamides are known for antimicrobial activity, as seen in Compound C, which exhibited strong antibacterial and antifungal effects with low hemolytic activity . The dimethylphenyl group may enhance hydrophobic interactions in microbial targets .
Functional Group Variations in the Benzodioxin Moiety
Compound D : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
- Key Differences: Carboxylic acid group instead of the acetamide-quinoline system.
- Implications :
Physicochemical and Crystallographic Considerations
- Hydrogen Bonding : The target compound’s fluorine and carbonyl groups may participate in hydrogen bonding, influencing crystal packing and solubility. Similar compounds (e.g., sulfonamides in Compound C) rely on sulfonyl and amide groups for intermolecular interactions .
- Synthetic Flexibility : Modular synthesis (e.g., lithium hydride-mediated coupling in Compound C) allows for systematic variation of substituents, enabling optimization of pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
